molecular formula C5H9BrN2S B1265580 2-Amino-4,5-dimethylthiazole hydrobromide CAS No. 7170-76-5

2-Amino-4,5-dimethylthiazole hydrobromide

Cat. No.: B1265580
CAS No.: 7170-76-5
M. Wt: 209.11 g/mol
InChI Key: CATCJRCKBGAMKK-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiazole hydrobromide is a chemical compound with the molecular formula C5H8N2S·HBr. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4,5-dimethylthiazole hydrobromide typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:

C5H8N2S+HBrC5H8N2SHBr\text{C}_5\text{H}_8\text{N}_2\text{S} + \text{HBr} \rightarrow \text{C}_5\text{H}_8\text{N}_2\text{S}·\text{HBr} C5​H8​N2​S+HBr→C5​H8​N2​S⋅HBr

The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylthiazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-dimethylthiazole hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethylthiazole hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethylthiazole hydrochloride
  • 4,5-Dimethylthiazol-2-amine hydrochloride
  • 4,5-Dimethylthiazol-2-ylamine hydrochloride

Comparison: 2-Amino-4,5-dimethylthiazole hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity compared to its hydrochloride counterparts. The hydrobromide form may offer different pharmacokinetic properties, making it suitable for specific applications .

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATCJRCKBGAMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064583
Record name 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide
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Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7170-76-5
Record name 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1)
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Record name 2-Amino-4,5-dimethylthiazole hydrobromide
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Record name 2-Amino-4,5-dimethylthiazole hydrobromide
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Record name 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1)
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Record name 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide
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Record name 4,5-dimethylthiazol-2-amine monohydrobromide
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Record name 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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